d-Tyrosinamide

Description

Properties

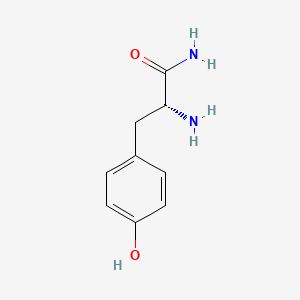

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMNVGMJJMLAE-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)N)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111004-07-0 |

Source

|

| Record name | Tyrosinamide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TYROSINAMIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V43M79GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Profile: D-Tyrosinamide in Drug Discovery & Peptidomimetics

Executive Summary

D-Tyrosinamide (CAS: 111004-07-0) is the D-enantiomer of the amino acid derivative L-tyrosinamide. While its L-counterpart is a metabolic precursor in the catecholamine pathway, this compound is primarily utilized in drug development as a chiral building block and stability enhancer .

Its structural inversion confers resistance to endogenous proteases, making it a critical component in the design of peptidomimetics with extended biological half-lives. Furthermore, emerging research identifies D-tyrosine derivatives as competitive inhibitors of tyrosinase, positioning this compound as a high-value candidate for dermatological therapeutics (hyperpigmentation control) and anti-biofilm coatings.

This guide details the physicochemical properties, synthesis pathways, and quality control protocols required to integrate this compound into pharmaceutical workflows.

Chemical Identity & Physical Properties[1][2][3][4]

The following data establishes the baseline identity for this compound. Note the distinction between the free base and the hydrochloride salt, which is the preferred form for storage and aqueous solubility.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | (R)-2-Amino-3-(4-hydroxyphenyl)propanamide; H-D-Tyr-NH₂ |

| CAS Number (Free Base) | 111004-07-0 |

| CAS Number (HCl Salt) | 117888-79-6 |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol (Free Base)216.66 g/mol (HCl Salt) |

| Chiral Configuration | D- (R- absolute configuration) |

| Solubility | Free Base: Soluble in MeOH, DMSO; sparingly soluble in water.HCl Salt: Highly soluble in water (>50 mg/mL).[1][2][3] |

| pKa (Predicted) | |

| Melting Point | ~153–155 °C (Decomposition) |

Synthetic Route & Manufacturing

The synthesis of this compound typically proceeds from D-tyrosine. The inversion of stereochemistry is not required if the starting material is optically pure D-tyrosine. The critical process control point is maintaining enantiomeric excess (% ee) during the amidation step to prevent racemization.

Core Synthesis Protocol

-

Esterification: D-Tyrosine is refluxed with thionyl chloride (

) in methanol to yield Methyl D-Tyrosinate HCl. This protects the carboxyl group and activates it for amidation. -

Amidation: The methyl ester is treated with ammonia (gas or methanolic solution). The nucleophilic attack of ammonia displaces the methoxy group, yielding the amide.

-

Purification: Recrystallization is essential to remove any residual D-tyrosine or ammonium salts.

Visualization: Synthesis Workflow

The following diagram outlines the conversion logic and critical reagents.

Figure 1: Synthetic pathway from D-Tyrosine to this compound via methyl ester intermediate.

Applications in Drug Development[5][6][7]

Peptidomimetics & Stability Engineering

The primary utility of this compound is in the synthesis of protease-resistant peptides . Endogenous enzymes (e.g., trypsin, chymotrypsin) specifically recognize L-amino acids.

-

Mechanism: Replacing L-Tyr with D-Tyr (or D-Tyr-NH₂) at the C-terminus or cleavage sites creates a steric mismatch in the enzyme's active site.

-

Outcome: Significantly increased plasma half-life (

) for peptide therapeutics.

Tyrosinase Inhibition (Dermatology)

D-Tyrosine and its amide derivatives act as competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.

-

Differentiation: Unlike harsh depigmenting agents (e.g., hydroquinone), D-amino acids offer a milder, competitive mechanism that downregulates melanogenesis without cytotoxicity.

-

Workflow: this compound mimics the substrate L-Tyrosine but cannot be oxidized effectively by tyrosinase to DOPAquinone, thereby stalling the melanin cascade.

Visualization: Mechanism of Action

Figure 2: Competitive inhibition mechanism of this compound against Tyrosinase.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of this compound must be validated using orthogonal methods.

High-Performance Liquid Chromatography (HPLC)

Objective: Determine chemical purity and enantiomeric excess (ee%).

-

Column: Chiralpak AD-H or OD-H (Daicel) is required to separate D- and L-isomers.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

-

Detection: UV at 280 nm (absorption of the phenolic ring).

-

Acceptance Criteria:

-

Chemical Purity: > 98.0%[3]

-

Enantiomeric Excess: > 99.5% (Critical for biological specificity).

-

Nuclear Magnetic Resonance (NMR)

Objective: Confirm structural identity.

-

Solvent: DMSO-d6 (due to limited solubility of free base in

). -

Key Signals (

H-NMR, 400 MHz):- 9.15 (s, 1H, -OH)

- 6.98 (d, 2H, Aromatic)

- 6.65 (d, 2H, Aromatic)

-

3.40 (m, 1H,

-

2.80 (m, 2H,

Handling and Stability

-

Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; store in a desiccator or under inert gas (Argon/Nitrogen).

-

Stability: Stable for >2 years if protected from moisture. Aqueous solutions should be prepared fresh, as amide bonds can slowly hydrolyze at extreme pH or elevated temperatures.

-

Safety: Irritant.[1][2] Standard PPE (gloves, goggles) required. Avoid inhalation of dust.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71098, D-Tyrosine. Retrieved from [Link]

-

Park, E., et al. (2020). D-Tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity.[4] Pigment Cell & Melanoma Research. Retrieved from [Link]

-

ChemSrc. (2024).[5] this compound CAS 111004-07-0 Details. Retrieved from [Link]

Sources

- 1. D-Tyrosine | C9H11NO3 | CID 71098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosinamide | C9H12N2O2 | CID 151243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Tyrosine | 556-02-5 [chemicalbook.com]

- 4. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:111004-07-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Biological Activity of d-Tyrosinamide: Current Understanding and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Latent Potential

d-Tyrosinamide, the D-enantiomer of the naturally occurring L-Tyrosinamide, represents a largely unexplored molecule within the landscape of pharmacologically active compounds. While its L-isomer and the parent amino acid, L-Tyrosine, are well-recognized for their roles in neurotransmitter synthesis and various physiological processes, the biological significance of this compound remains a subject of scientific inquiry. This guide synthesizes the current, albeit limited, understanding of this compound's biological activities, drawing inferences from the known pharmacology of its structural relatives, and charts a course for future research to unlock its therapeutic potential. As a D-amino acid derivative, this compound is hypothesized to possess enhanced enzymatic stability, a characteristic that could offer significant advantages in drug development. This document serves as a technical primer and a strategic roadmap for researchers poised to investigate this intriguing molecule.

The Melanin Synthesis Pathway: A Primary Target for this compound

The most substantiated biological activity related to the d-tyrosine moiety is its influence on melanogenesis. Melanin, the primary pigment responsible for skin, hair, and eye color, is produced through a series of enzymatic reactions initiated by the enzyme tyrosinase. Overactivity of tyrosinase can lead to hyperpigmentation disorders.

Mechanism of Action: Competitive Inhibition of Tyrosinase

d-Tyrosine has been shown to negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase.[1][2] While L-Tyrosine is the natural substrate for tyrosinase, the enzyme can also bind to d-Tyrosine. However, the catalytic efficiency of tyrosinase for d-Tyrosine is significantly lower, leading to a delay in the formation of melanin precursors.[3] This suggests that d-Tyrosine can occupy the active site of the enzyme, thereby preventing the binding and conversion of L-Tyrosine. It is highly probable that this compound exerts a similar inhibitory effect on tyrosinase, a hypothesis that warrants direct experimental validation.

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

To validate the hypothesized anti-melanogenic activity of this compound, a robust in vitro tyrosinase inhibition assay is the foundational first step.

Objective: To determine the inhibitory effect and kinetics of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-Tyrosine

-

This compound

-

L-DOPA

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer (475 nm)

-

Kojic acid (positive control)

Methodology:

-

Enzyme and Substrate Preparation: Prepare stock solutions of mushroom tyrosinase, L-Tyrosine, L-DOPA, this compound, and kojic acid in phosphate buffer.

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.

-

Add 140 µL of phosphate buffer and 20 µL of L-Tyrosine solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of mushroom tyrosinase solution.

-

Measure the absorbance at 475 nm at regular intervals for 20 minutes to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction mixture without the inhibitor and A_sample is the absorbance with this compound or kojic acid.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the concentration of the inhibitor.

-

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (L-Tyrosine) and the inhibitor (this compound) and analyzing the data using Lineweaver-Burk plots.

-

| Compound | Reported IC50 (Tyrosinase Inhibition) | Reference |

| Kojic Acid | ~10-50 µM | [4] |

| d-Tyrosine | Inhibition demonstrated, specific IC50 varies | [2] |

| This compound | To be determined |

Central Nervous System Activity: An Avenue for Exploration

The structural similarity of this compound to L-Tyrosine, a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, suggests a potential for interaction with CNS pathways.[5] The presence of the D-amino acid may confer resistance to enzymatic degradation, potentially leading to sustained effects.

Hypothesized Mechanisms of CNS Action

-

Precursor to "False" Neurotransmitters: While L-Tyrosine is converted to L-DOPA by tyrosine hydroxylase, it is plausible that this compound could be metabolized, albeit at a much lower rate, to D-DOPA and subsequently to D-dopamine.[6][7] The physiological effects of such D-enantiomeric neurotransmitters are largely unknown and represent a compelling area for investigation.

-

Modulation of Serotonin Receptors: A study on a derivative of tyrosinamide, serotonin-5-O-carboxymethyl-glycyl-tyrosinamide (GTI), demonstrated activity at 5-HT1B receptors.[8] This raises the possibility that this compound itself, or its derivatives, could modulate serotonergic pathways, which are implicated in mood, cognition, and pain.

-

Interaction with Opioid Receptors: Some tyrosine-containing cyclic dipeptides have shown binding affinity for µ-opioid receptors.[9] Given the role of opioid receptors in pain modulation, this presents another potential avenue for the therapeutic application of this compound.

Caption: Experimental workflow for investigating the CNS activity of this compound.

Experimental Protocol: Receptor Binding Assay

To screen for potential CNS targets, a competitive radioligand binding assay is a standard and effective method.

Objective: To determine the binding affinity of this compound for human serotonin (5-HT1A, 5-HT1B, 5-HT2A), dopamine (D1, D2), and opioid (µ, δ, κ) receptors.

Materials:

-

Cell membranes expressing the human recombinant receptors of interest.

-

Radioligands specific for each receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2, [³H]DAMGO for µ-opioid).

-

This compound

-

Non-labeled reference compounds for each receptor (e.g., Serotonin, Dopamine, Morphine).

-

Incubation buffer

-

Scintillation counter

Methodology:

-

Assay Setup: In a 96-well filter plate, combine cell membranes, radioligand, and varying concentrations of this compound or the reference compound in incubation buffer.

-

Incubation: Incubate the plates at a specific temperature and duration to allow for binding equilibrium to be reached.

-

Washing and Filtration: Rapidly filter the contents of each well and wash with cold buffer to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of the reference compound) from the total binding.

-

Calculate the percentage of inhibition of radioligand binding at each concentration of this compound.

-

Determine the Ki (inhibitory constant) by fitting the data to a one-site competition model using appropriate software (e.g., Prism).

-

Enhanced Enzymatic Stability: A Key Advantage

A significant theoretical advantage of this compound in a therapeutic context is its presumed resistance to degradation by proteases and peptidases, which are stereospecific for L-amino acids. This could lead to a longer biological half-life and improved bioavailability compared to its L-enantiomer.

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of this compound in human plasma.

Materials:

-

This compound

-

L-Tyrosinamide (as a control)

-

Human plasma

-

LC-MS/MS system

Methodology:

-

Incubation: Incubate this compound and L-Tyrosinamide at a final concentration of 1 µM in human plasma at 37°C.

-

Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the plasma mixture.

-

Sample Preparation: Quench the enzymatic reaction by adding a protein precipitation agent (e.g., acetonitrile). Centrifuge to remove precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of the parent compound remaining over time and calculate the in vitro half-life (t½).

Concluding Remarks and Future Outlook

This compound stands as a molecule with intriguing, yet largely unproven, therapeutic potential. The existing evidence strongly suggests a role in the modulation of melanin synthesis, positioning it as a candidate for development in dermatology and cosmetology. Furthermore, its structural relationship to key neurotransmitter precursors opens up exciting possibilities for its application in CNS disorders, where its anticipated enhanced stability could be a significant asset.

The experimental protocols outlined in this guide provide a clear and logical framework for systematically investigating the biological activities of this compound. The successful execution of these studies will be crucial in transitioning this molecule from a scientific curiosity to a potential therapeutic lead. The journey to fully elucidate the pharmacological profile of this compound will undoubtedly be challenging, but the potential rewards for drug discovery and development are substantial.

References

-

D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed. Available at: [Link]

-

Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed. Available at: [Link]

-

The Distinct Functions of Dopaminergic Receptors on Pain Modulation: A Narrative Review. Available at: [Link]

-

FORMULATION, STABILTY TEST AND ENZYME ACTIVITY TEST TYROSINASE OF CREAM PEPARATIONS FROM HERENDONG FRUIT EXTRACT(Melastoma affine D. Don) - ResearchGate. Available at: [Link]

-

Biological activity of selected tyrosine-containing 2,5-diketopiperazines - PubMed. Available at: [Link]

-

Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute. Available at: [Link]

-

Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC - NIH. Available at: [Link]

-

Therapeutic peptides for CNS indications: Progress and challenges - Celerion. Available at: [Link]

-

Protein Tyrosine Phosphatase Receptor Type D Regulates Neuropathic Pain After Nerve Injury via the STING-IFN-I Pathway - Frontiers. Available at: [Link]

-

tyrosinamide block dural plasma protein extravasation in knockout mice that lack 5-hydroxytryptamine1B receptors - PubMed. Available at: [Link]

-

Tyrosinase Inhibitory and Antioxidant Activity of Enzymatic Protein Hydrolysate from Jellyfish (Lobonema smithii) - MDPI. Available at: [Link]

-

Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis - PMC. Available at: [Link]

-

Neurotransmitter precursor amino acids in the treatment of multi-infarct dementia and Alzheimer's disease - PubMed. Available at: [Link]

-

D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed. Available at: [Link]

-

Biological activity of tyrosine-containing 2,5-diketopiperazines - ResearchGate. Available at: [Link]

-

Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - MDPI. Available at: [Link]

-

What is the biochemical pathway for dopamine synthesis from tyrosine? - Dr.Oracle. Available at: [Link]

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. Available at: [Link]

-

Protein Tyrosine Phosphatase Receptor Type D Regulates Neuropathic Pain After Nerve Injury via the STING-IFN-I Pathway - PubMed. Available at: [Link]

-

3.2 Neurotransmitters Made from Amino Acids - Introduction to Behavioral Neuroscience | OpenStax. Available at: [Link]

-

Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - MDPI. Available at: [Link]

-

Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed. Available at: [Link]

-

Tyrosinase - Proteopedia, life in 3D. Available at: [Link]

-

Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed - NIH. Available at: [Link]

-

Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems - MDPI. Available at: [Link]

-

Tyrosinase - Wikipedia. Available at: [Link]

-

Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed. Available at: [Link]

-

The dopamine synthesis initiates from tyrosine, which crosses the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Role of Neurotrophins in Orofacial Pain Modulation: A Review of the Latest Discoveries. Available at: [Link]

-

N-Acetyl-L-tyrosinamide | C11H14N2O3 | CID 735956 - PubChem - NIH. Available at: [Link]

-

Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC. Available at: [Link]

-

Innovative Pain Treatments | Tris Pharma. Available at: [Link]

-

N-Acetyl-L-tyrosinamide. Available at: [Link]

-

New Class of Tyrosinase Inhibitors, Rotenoids, from Amorpha fruticosa - PMC - NIH. Available at: [Link]

-

L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. Available at: [Link]

Sources

- 1. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of precursors on brain neurotransmitter synthesis and brain functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Carboxamido-tryptamine, CP-122,288 and dihydroergotamine but not sumatriptan, CP-93,129, and serotonin-5-O-carboxymethyl-glycyl -tyrosinamide block dural plasma protein extravasation in knockout mice that lack 5-hydroxytryptamine1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity of selected tyrosine-containing 2,5-diketopiperazines [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to d-Tyrosinamide: From Discovery to Therapeutic Potential

This guide provides a comprehensive overview of d-Tyrosinamide, a chiral amino acid derivative with emerging significance in biochemical research and drug development. We will delve into its historical context, synthesis, physicochemical properties, and its intriguing biological activity, particularly as a modulator of melanogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising molecule.

Introduction: The Significance of Chirality and d-Amino Acid Derivatives

In the landscape of biologically active molecules, chirality plays a pivotal role. The stereochemistry of a compound can dramatically influence its pharmacological, physiological, and toxicological profiles. While l-amino acids are the canonical building blocks of proteins, their d-enantiomers are increasingly recognized for their unique biological functions and therapeutic potential. This compound, the amide derivative of d-Tyrosine, represents a fascinating example of a d-amino acid derivative with potential applications stemming from its distinct biochemical properties.

This guide will explore the journey of this compound, from the foundational principles of d-amino acid synthesis to its specific investigation as a tyrosinase inhibitor. We will examine the causality behind experimental choices in its synthesis and characterization, providing a framework for its further exploration and application.

Discovery and Historical Context

The direct historical account of the initial synthesis of this compound is not prominently documented in scientific literature. Its discovery is intrinsically linked to the broader history of the synthesis and resolution of chiral amino acids and their derivatives. The synthesis of d-amino amides has historically been achieved through methods such as enzymatic resolution or the fractional recrystallization of diastereomeric salt precursors.[1] These classical approaches, while effective, often involve the production of an equimolar amount of the corresponding l-amino acid.[1]

The advent of enantioselective synthesis has provided a more direct and efficient route to specific α-amino amides, including this compound.[1] This development has been crucial for enabling the targeted synthesis of peptides and other bioactive molecules containing d-amino acids, thereby facilitating the investigation of their unique biological activities.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of Tyrosine Derivatives

| Property | d-Tyrosine | l-Tyrosinamide (for comparison) | This compound (Predicted) | Source |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂ | [2][3] |

| Molecular Weight | 181.19 g/mol | 180.20 g/mol | 180.20 g/mol | [2][3] |

| Melting Point | >300 °C | Not available | Similar to l-Tyrosinamide | [2] |

| Solubility | 453 mg/L (in water at 25 °C) | Soluble in DMSO | Expected to be soluble in DMSO and polar protic solvents | [2][4] |

| Appearance | White to off-white crystalline powder | Solid | Expected to be a solid | [2][5] |

Note: The data for this compound is predicted based on the properties of its L-enantiomer and parent amino acid due to the lack of specific experimental data in the searched literature.

Synthesis and Characterization of this compound

The synthesis of enantiomerically pure this compound can be approached through several strategic pathways, primarily categorized as enzymatic resolution and enantioselective chemical synthesis.

Experimental Protocol: Enzymatic Resolution of dl-Tyrosinamide

This method leverages the stereoselectivity of enzymes to separate a racemic mixture of Tyrosinamide.

Step-by-Step Methodology:

-

Racemate Preparation: Synthesize dl-Tyrosinamide from dl-Tyrosine. A common method involves the conversion of the carboxylic acid to an acid chloride followed by amidation.

-

React dl-Tyrosine with thionyl chloride (SOCl₂) in an inert solvent like methanol at a controlled temperature (e.g., below 55°C) to form the corresponding methyl ester hydrochloride.

-

Treat the resulting ester with ammonia to yield dl-Tyrosinamide.

-

-

Enzymatic Hydrolysis: Employ a stereoselective amidase or peptidase that preferentially hydrolyzes the l-enantiomer.

-

Dissolve the racemic dl-Tyrosinamide in a suitable buffer solution (e.g., phosphate buffer, pH 7-8).

-

Introduce the selected enzyme (e.g., an L-aminopeptidase).

-

Incubate the reaction mixture under optimal temperature and stirring conditions for the enzyme.

-

-

Separation: The reaction mixture will contain this compound and l-Tyrosine (the product of hydrolysis).

-

Adjust the pH of the solution to exploit the different isoelectric points of the amino acid and the amino acid amide for separation by ion-exchange chromatography or fractional crystallization.

-

-

Purification and Characterization:

-

Purify the isolated this compound by recrystallization.

-

Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with a chiral column to verify enantiomeric purity.

-

Experimental Protocol: Enantioselective Chemical Synthesis

This approach directly synthesizes the d-enantiomer, avoiding the need for resolution.

Step-by-Step Methodology:

-

Starting Material: Begin with a suitable chiral precursor, such as d-Tyrosine.

-

Protection of Functional Groups:

-

Protect the amino group of d-Tyrosine with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

-

-

Activation of the Carboxyl Group:

-

Activate the carboxylic acid group to facilitate amide bond formation. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

-

Amidation:

-

React the activated d-Tyrosine derivative with ammonia or an ammonia equivalent.

-

-

Deprotection:

-

Remove the amino-protecting group under appropriate conditions (e.g., acidic conditions for Boc) to yield this compound.

-

-

Purification and Characterization:

-

Purify the final product using column chromatography or recrystallization.

-

Characterize the synthesized this compound using NMR, MS, and chiral HPLC to confirm its structure and enantiomeric purity.

-

Caption: Synthetic routes to this compound.

Biological Significance and Mechanism of Action

The biological activity of this compound is primarily linked to its structural similarity to l-Tyrosine, the natural substrate for the enzyme tyrosinase. Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[6]

Inhibition of Tyrosinase and Melanogenesis

Recent studies have demonstrated that d-Tyrosine, the precursor to this compound, acts as a competitive inhibitor of tyrosinase.[7][8] It competes with the natural substrate, l-Tyrosine, for binding to the active site of the enzyme. While d-Tyrosine can be a substrate for tyrosinase, its conversion to melanin precursors is significantly slower than that of l-Tyrosine.[7] This leads to a delay in melanin formation and an apparent inhibition of melanogenesis.[7]

It is highly probable that this compound exerts a similar inhibitory effect on tyrosinase. The amide group is unlikely to significantly alter the binding affinity of the molecule for the enzyme's active site, which primarily recognizes the tyrosine backbone and the phenolic hydroxyl group.

Caption: Competitive inhibition of tyrosinase by this compound.

Therapeutic and Cosmeceutical Potential

The ability of this compound to inhibit tyrosinase activity opens up potential applications in the cosmetic and pharmaceutical industries. Tyrosinase inhibitors are sought after for the treatment of hyperpigmentation disorders and as skin-lightening agents in cosmetic formulations.[8][9] The use of a d-amino acid derivative like this compound could offer advantages in terms of stability and reduced susceptibility to proteases compared to peptide-based inhibitors.

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the intersection of stereochemistry and pharmacology. While its historical discovery is not a singular event, its emergence from the broader field of d-amino acid chemistry highlights the continuous quest for novel bioactive compounds. The detailed synthetic protocols provided herein offer a practical guide for its preparation and further investigation.

The primary biological activity of this compound as a likely competitive inhibitor of tyrosinase positions it as a promising candidate for applications in dermatology and cosmetology. Future research should focus on:

-

Definitive Physicochemical Characterization: Obtaining precise experimental data for this compound's properties.

-

In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to confirm its efficacy and safety as a tyrosinase inhibitor.

-

Formulation Development: Exploring its incorporation into topical formulations for cosmetic and therapeutic use.

References

-

Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. Chemical Science, 6(4), 2590–2595. [Link]

-

Ungarean, C. N., Galer, P., Zhang, Y., Lee, K. S., Ngai, J. M., Lee, S., Liu, P., & Sarlah, D. (2022). Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene. Nature Synthesis, 1(7), 542–547. [Link]

-

Wikipedia. (n.d.). L-DOPA. In Wikipedia. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing D-tyrosine by enzyme method.

-

García-Molina, F., Muñoz-Muñoz, J. L., García-Ruiz, P. A., García-Cánovas, F., & Tudela, J. (2020). Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways. Biotechnology and Applied Biochemistry, 67(6), 972–982. [Link]

-

Takahashi, S., Ogasawara, Y., & Dairi, T. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(17), e00949-19. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Preparation of amino acid amides.

-

Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

-

Kim, M., Park, J., & Lee, J. (2025). KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. Journal of Cosmetic Dermatology, 24(1), 1-10. [Link]

-

ResearchGate. (n.d.). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Retrieved January 26, 2026, from [Link]

-

Vanam, R., & Peraka, S. (2023). Enantioselective Total Synthesis of Griseocazine D2 & D3. ChemRxiv. [Link]

-

Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2013). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D. Journal of the American Chemical Society, 135(28), 10227–10230. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71098, D-Tyrosine. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151243, L-Tyrosinamide. Retrieved January 26, 2026, from [Link].

-

Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective Synthesis of D-α-Amino Amides from Aliphatic Aldehydes. Chemical science, 6(4), 2590-2595. [Link]

-

Chad's Prep. (2020, October 8). 5.4 Fischer Projections | Organic Chemistry [Video]. YouTube. [Link]

-

Chen, W., Dong, M., & Liu, Y. (2022). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 144(34), 15537–15546. [Link]

-

Rice, K. G., & Lee, Y. C. (1990). Preparation of tyrosinamide-oligosaccharides as iodinatable glycoconjugates. Methods in enzymology, 184, 43-52. [Link]

-

Khan Academy. (n.d.). Fischer projections [Video]. Khan Academy. [Link]

-

Trifonov, E. N., & Frenkel, Z. M. (2020). On the Evolutionary History of the Twenty Encoded Amino Acids. Journal of molecular evolution, 88(1), 1-13. [Link]

-

Jayasundar, G., Nguyen, T., & Al-Azzam, W. (2018). Physicochemical Characterization of Complex Drug Substances: Evaluation of Structural Similarities and Differences of Protamine Sulfate from Various Sources. AAPS PharmSciTech, 19(7), 3043–3053. [Link]

-

Baumann, L. (2023, June 26). The Most Powerful Tyrosinase Inhibitors To Lighten Skin. Skin Type Solutions. [Link]

-

Ungarean, C. N., Galer, P., Zhang, Y., Lee, K. S., Ngai, J. M., Lee, S., Liu, P., & Sarlah, D. (2022). Synthesis of (+)-ribostamycin by catalytic, enantioselective hydroamination of benzene. Nature Synthesis, 1(7), 542–547. [Link]

-

jOeCHEM. (2021, March 25). Drawing Fischer Projections & Terminology of D and L Sugars [Video]. YouTube. [Link]

-

Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. (2025). Tetrahedron: Asymmetry, 36, 1-7. [Link]

-

Wikipedia. (n.d.). Tyrosinase. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Genetically encoded 3-aminotyrosine as catalytic residue in a designer Friedel–Crafts alkylase. (2025). Chemical Science, 16(1), 1-7. [Link]

-

Fischer Projection. (n.d.). Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735956, N-Acetyl-L-tyrosinamide. Retrieved January 26, 2026, from [Link].

-

The use of tyrosinases in a chemoenzymatic cascade as a peptide ligation strategy. (2021). Organic & Biomolecular Chemistry, 19(1), 1-7. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Scientific Reports, 14(1), 1-15. [Link]

-

CAS Common Chemistry. (n.d.). L-Tyrosinamide. Retrieved December 22, 2025, from [Link]

-

Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International journal of molecular sciences, 10(6), 2440–2475. [Link]

-

ResearchGate. (n.d.). Tyrosinase and Tyrosinase Inhibitors. Retrieved January 26, 2026, from [Link]

-

A Sustainable Green Enzymatic Method for Amide Bond Formation. (2023). Molecules, 28(15), 1-12. [Link]

-

CAS Common Chemistry. (n.d.). N-Acetyl-D-tyrosine. Retrieved December 21, 2025, from [Link]

-

Ashenhurst, J. (2019, May 21). How To Determine R and S Configurations On A Fischer Projection. Master Organic Chemistry. [Link]

Sources

- 1. Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. D-Tyrosine | C9H11NO3 | CID 71098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Tyrosinamide | C9H12N2O2 | CID 151243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-Tyrosinamide | 4985-46-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Tyrosinase - Wikipedia [en.wikipedia.org]

- 7. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: d-Tyrosinamide Motifs in Retro-Inverso Peptidomimetics for Neurodegenerative Disease Models

Executive Summary

The failure of conventional peptide drugs in neurodegenerative clinical trials is often attributed to poor bioavailability and rapid proteolytic degradation. d-Tyrosinamide , the amide derivative of D-Tyrosine, represents a critical structural motif in the development of Retro-Inverso (RI) peptides . These peptidomimetics retain the side-chain topology of their L-parent peptides—allowing them to bind pathogenic targets like Amyloid-Beta (A

This guide details the application of this compound as a C-terminal stabilizer and chiral building block. We provide protocols for synthesizing this compound-capped inhibitors, validating their stability against neprilysin/insulin-degrading enzyme (IDE), and quantifying their efficacy in disrupting A

Scientific Mechanism: The Retro-Inverso Strategy

The Proteolytic Bottleneck

In Alzheimer’s Disease (AD) models, L-isomer peptides targeting the "KLVFF" recognition sequence of A

The this compound Solution

This compound serves two distinct functions in inhibitor design:

-

Chiral Evasion: As a D-stereoisomer, it is not recognized by the active sites of trypsin, chymotrypsin, or neprilysin.

-

C-Terminal Amidation: The conversion of the carboxyl group to a primary amide (

) removes the negative charge, increasing lipophilicity for Blood-Brain Barrier (BBB) penetration and preventing carboxypeptidase degradation.

Mechanism of Action

RI-peptides containing this compound mimic the spatial arrangement of L-peptides but with a reversed backbone direction (

Pathway Visualization

Figure 1: Mechanism of Action. This compound-capped RI-peptides evade proteolytic degradation while effectively sequestering toxic A

Experimental Protocols

Protocol A: Synthesis of this compound Capped Peptides (SPPS)

Objective: Synthesize a retro-inverso inhibitor (e.g., Ac-r-g-k-l-v-f-f-g-r-NH2) where lowercase denotes D-amino acids.

Materials:

-

Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g)

-

Fmoc-D-Tyr(tBu)-OH (and other Fmoc-D-amino acids)

-

Coupling Reagents: HBTU/HOBt or HATU/DIEA

-

Deprotection: 20% Piperidine in DMF

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5)

Step-by-Step Workflow:

-

Resin Preparation:

-

Swell 200 mg Rink Amide resin in DMF for 30 min.

-

Note: Rink Amide resin yields a C-terminal amide upon cleavage, effectively converting the C-terminal D-Tyrosine into This compound .

-

-

Fmoc Deprotection:

-

Treat resin with 20% Piperidine/DMF (

min). Wash with DMF (

-

-

Coupling (Iterative):

-

Dissolve Fmoc-D-Tyr(tBu)-OH (4 eq) and HBTU (3.9 eq) in DMF.

-

Add DIEA (8 eq) and activate for 2 min.

-

Add to resin and shake for 45 min at Room Temp (RT).

-

Validation: Perform Kaiser Test. Blue = Incomplete (repeat coupling); Yellow = Complete.

-

-

N-Terminal Capping:

-

After the final D-amino acid, acetylate the N-terminus using Acetic Anhydride/Pyridine (1:1) in DMF for 15 min. This prevents aminopeptidase degradation.

-

-

Cleavage & Isolation:

-

Incubate resin in Cleavage Cocktail for 2.5 hours.

-

Precipitate filtrate in cold Diethyl Ether. Centrifuge at 4000 rpm for 10 min.

-

Lyophilize the pellet.

-

-

QC: Verify mass via MALDI-TOF or LC-MS. Purity >95% required for aggregation assays.

Protocol B: Thioflavin T (ThT) Aggregation Inhibition Assay

Objective: Quantify the ability of this compound peptides to inhibit A

Reagents:

-

Recombinant A

1-42 (HFIP-treated to ensure monomeric start) -

Thioflavin T (ThT) stock (1 mM in water)

-

Assay Buffer: PBS (pH 7.4)

-

Positive Control: A

42 alone -

Negative Control: Buffer alone

Procedure:

-

Peptide Preparation: Dissolve A

42 to 200 -

Inhibitor Dosing: Prepare this compound peptide stocks. Add to A

solution at molar ratios of 1:1, 1:5, and 1:10 (A -

ThT Addition: Add ThT to a final concentration of 10

M. -

Incubation: Plate 100

L per well in a black 96-well plate. Seal to prevent evaporation. -

Kinetic Read: Incubate at 37°C with shaking (200 rpm). Measure fluorescence every 15 min for 24–48 hours.

-

Excitation: 440 nm

-

Emission: 485 nm

-

-

Data Analysis: Plot Fluorescence vs. Time. Calculate

(time to half-maximal aggregation).

Expected Data Output:

| Condition | Molar Ratio | Lag Phase (hrs) | Max Fluorescence (RFU) | % Inhibition |

| A | - | 4.5 | 8500 | 0% |

| + L-Peptide | 1:10 | 5.0 | 7800 | ~8% |

| + d-Tyr-Amide Peptide | 1:1 | 8.2 | 4200 | ~50% |

| + d-Tyr-Amide Peptide | 1:10 | >24 | 1200 | ~85% |

Protocol C: Plasma Stability Assay

Objective: Prove the metabolic stability of the this compound motif.

-

Matrix: Pool human plasma (heparinized).

-

Spike: Add L-Tyrosine-peptide or this compound-peptide to plasma (Final conc: 50

M). -

Sampling: Incubate at 37°C. Aliquot 50

L at -

Quench: Add 150

L cold Acetonitrile (with 0.1% Formic Acid) to precipitate plasma proteins. Centrifuge (10,000g, 10 min). -

Analysis: Inject supernatant into HPLC/MS.

-

Calculation: Plot % Remaining vs. Time.

-

Target: L-peptide

min. This compound peptide

-

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Low Yield during Synthesis | Steric hindrance of D-amino acids. | Double coupling times and use HATU instead of HBTU. |

| Incomplete Cleavage | tBu protection on D-Tyr is robust. | Ensure cleavage cocktail contains TIS (scavenger) and run for full 2.5–3 hours. |

| ThT Signal Noise | Peptide self-aggregation.[1][2][3] | Run a "Peptide Only" control in ThT assay. Some hydrophobic D-peptides form non-toxic fibrils. |

| Poor Solubility | Hydrophobicity of aromatic residues. | Dissolve peptide in 10% Acetic Acid or DMSO before diluting into PBS. |

References

-

Retro-Inverso Peptide Design: Taylor, M., et al. (2010).[4] Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease.[4] Biochemistry, 49(15), 3261-3272. Link

-

D-Amino Acid Stability: Funke, S. A., & Willbold, D. (2012). Peptides for therapy and diagnosis of Alzheimer’s disease. Current Pharmaceutical Design, 18(6), 755-767. Link

-

Tyrosine Nitration & Aggregation: Zhao, W., et al. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 630097. Link

-

Peptide Self-Assembly: Zhang, S. (2017). Fabrication of novel biomaterials through molecular self-assembly.[2][3] Nature Biotechnology, 21, 1171–1178. Link

-

ThT Assay Standards: Xue, C., et al. (2017). Solvent-mediated control of Aβ oligomerization. Scientific Reports, 7, 42071. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Designer D-form self-assembling peptide scaffolds promote the proliferation and migration of rat bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-assembling peptide hydrogels: design, mechanisms, characterization, and biomedical applications - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: d-Tyrosinamide Synthesis

Welcome to the technical support guide for d-Tyrosinamide synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you improve your reaction yields and final product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

The synthesis of this compound typically follows a standard peptide chemistry workflow. The process involves three main stages:

-

Protection: The α-amino group and the phenolic hydroxyl side-chain of d-Tyrosine are protected to prevent unwanted side reactions.[1][2]

-

Amide Bond Formation: The protected d-Tyrosine's carboxylic acid is activated using a coupling reagent and then reacted with a source of ammonia to form the amide bond.[3][4]

-

Deprotection: The protecting groups are removed, usually under acidic conditions, to yield the final this compound product.

The key to a high-yield synthesis lies in the careful selection of protecting groups and coupling reagents that are compatible and minimize side reactions.[5]

Q2: Why is the choice of protecting groups for the Tyrosine side-chain so critical?

The phenolic hydroxyl group of Tyrosine is nucleophilic and can participate in side reactions if left unprotected. During the carboxylic acid activation step, the hydroxyl group can be acylated, leading to ester formation or oligomerization. Furthermore, during acidic deprotection steps, the aromatic ring is susceptible to alkylation, a known side reaction that can significantly reduce the purity and yield of the desired product.[6]

Common protecting groups for the Tyrosine side-chain include:

-

Tert-butyl (tBu) ether: This is highly recommended for Fmoc-based strategies, as it is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[1]

-

Benzyl (Bzl) ether: While historically common, the Bzl group can be partially cleaved by TFA, making it less ideal for syntheses requiring high purity.[1]

Proper side-chain protection is essential to prevent the formation of by-products and simplify purification.[7]

Q3: Which coupling reagents are most effective for forming the amide bond?

The formation of the amide bond is a dehydration reaction that requires a coupling reagent to activate the carboxylic acid.[8] The choice of reagent impacts reaction speed, efficiency, and the potential for side reactions like racemization.

| Coupling Reagent Class | Examples | Key Considerations |

| Carbodiimides | DCC, DIC, EDC | Cost-effective. Prone to forming N-acylurea byproducts, which can be difficult to remove.[7] Using additives like HOBt or Oxyma is strongly recommended to suppress racemization and improve efficiency.[7][9] |

| Onium Salts (Aminium/Uronium) | HATU, HBTU, TBTU | Highly efficient and fast-acting. Can cause guanidinylation of the free amine if used in excess.[7] It is best practice to pre-activate the carboxylic acid for a short period before adding the amine component.[10] |

| Phosphonium Salts | PyBOP, PyAOP | Also very efficient. Similar in reactivity to onium salts. |

For robust and high-yield synthesis of this compound, onium salt reagents like HATU are often preferred due to their high reactivity and the generally cleaner reaction profiles they provide.

Q4: What are the most common side reactions that lower yield, and how can they be minimized?

Several side reactions can occur during this compound synthesis:

-

Racemization: The chiral center of d-Tyrosine can epimerize under basic conditions or during the activation step. This can be minimized by using additives like 1-Hydroxybenzotriazole (HOBt) and avoiding excessive amounts of base.[9]

-

N-Acylurea Formation: This is a specific issue with carbodiimide reagents where the activated intermediate rearranges into a stable, unreactive N-acylurea.[7] Performing the reaction at low temperatures (e.g., 0 °C) and using HOBt can significantly reduce this side reaction.[7]

-

Incomplete Coupling/Deprotection: If the reaction does not go to completion, you will have unreacted starting material or partially protected intermediates in your crude product.[5] Monitoring the reaction by TLC or LC-MS is crucial to ensure completion.

-

Side-Chain Modification: As mentioned in Q2, unwanted reactions at the phenolic hydroxyl group can occur if it is not adequately protected.[6]

Troubleshooting Guide

This guide addresses specific experimental failures. Identify your issue in the table below to find probable causes and recommended solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent may be degraded or insufficient. Oxygen can degrade carbodiimide reagents.[11] | Solution: Use fresh, high-quality coupling reagents. Consider switching to a more potent reagent like HATU. If using carbodiimides, ensure anhydrous conditions and consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[11] |

| 2. Poor Nucleophilic Attack: The ammonia source (e.g., ammonia in a solvent, ammonium chloride with a base) may not be sufficiently available or reactive. | Solution: If using ammonium chloride and a base (like DIEA), ensure the base is added slowly to generate free ammonia in situ without making the reaction excessively basic, which could promote side reactions. Alternatively, use a solution of ammonia in a solvent like methanol or dioxane. | |

| 3. Product Loss During Workup/Purification: this compound has some water solubility, which can lead to losses during aqueous extractions. | Solution: Minimize aqueous washes. If a wash is necessary, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product in the aqueous phase.[10] Evaporate the solvent under reduced pressure and consider moving directly to purification via chromatography. | |

| Presence of Multiple Impurity Peaks on LC-MS/HPLC | 1. Racemization: The presence of a peak corresponding to l-Tyrosinamide. | Solution: Add an anti-racemization agent like HOBt or Oxyma to the coupling reaction.[7][9] Avoid prolonged exposure to strong bases. The mechanism involves the additive forming an active ester that is less prone to racemization than the O-acylisourea intermediate from the carbodiimide alone. |

| 2. N-Acylurea Byproduct: A common impurity when using DCC or DIC.[7] | Solution: Cool the reaction to 0 °C before and during the addition of the carbodiimide.[7] The urea byproduct from DCC is largely insoluble in many organic solvents and can often be removed by filtration, whereas the byproduct from DIC is more soluble and must be removed chromatographically. | |

| 3. Incomplete Deprotection: Peaks corresponding to the mass of the protected product are observed. | Solution: Increase the deprotection reaction time or the concentration of the acid (e.g., TFA). Ensure all scavenger reagents (if used) are fresh. For tBu groups, cleavage is facilitated by carbocation stabilization, which can be influenced by the solvent and scavengers. | |

| Difficulty in Product Purification | 1. Co-elution of Impurities: Byproducts with similar polarity to this compound make separation by standard RP-HPLC difficult. | Solution: Optimize the HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[12] Alternatively, consider using a different stationary phase (e.g., C8 instead of C18) or changing the mobile phase modifier (e.g., formic acid instead of TFA). |

| 2. Persistent Solvent Impurities: Difficulty removing high-boiling point solvents like DMF or NMP. | Solution: After the reaction, dilute the mixture with a nonpolar solvent (like 2-MeTHF or diethyl ether) and perform multiple washes with brine (saturated aq. NaCl) and/or 10% KH2PO4 to extract the DMF.[10] |

Experimental Workflows & Protocols

Diagram: General Synthesis Workflow for this compound

Caption: Overall workflow for this compound synthesis.

Protocol 1: Synthesis of Boc-D-Tyr(tBu)-NH₂

This protocol describes the coupling of N-Boc and O-tBu protected d-Tyrosine with an ammonia source.

Materials:

-

Boc-D-Tyr(tBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve Boc-D-Tyr(tBu)-OH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature for pre-activation.

-

Add Ammonium Chloride (1.5 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected this compound.

Protocol 2: Deprotection to Yield this compound

Materials:

-

Crude Boc-D-Tyr(tBu)-NH₂

-

Trifluoroacetic Acid (TFA)

-

Deionized Water

-

Dichloromethane (DCM, optional)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the crude protected amide in a minimal amount of DCM (optional, can aid solubility).

-

Prepare a deprotection cocktail of 95% TFA and 5% Water (v/v).

-

Add the deprotection cocktail to the crude material at room temperature.

-

Stir the mixture for 2-3 hours.

-

Concentrate the mixture under reduced pressure (or use a stream of nitrogen) to remove the majority of the TFA.

-

Add cold diethyl ether to the residue to precipitate the crude this compound as its TFA salt.

-

Centrifuge or filter to collect the solid, wash with more cold ether, and dry under vacuum.

Diagram: Troubleshooting Logic for Failed Synthesis

Caption: A logical flow for diagnosing synthesis problems.

References

-

Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

-

Faraag, A. H. I., et al. (n.d.). Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production. PMC - PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Engelhard, M., & Merrifield, R. B. (1978). Tyrosine protecting groups: minimization of rearrangement to 3-alkyltyrosine during acidolysis. Journal of the American Chemical Society. Retrieved from [Link]

-

(2026, January 21). Synthesis and Characterization of beta-D-(2,3,4-tri-O-acetyl)Galactopyranosyl. (PDF). Retrieved from [Link]

-

(n.d.). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.

-

(2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

-

Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

-

(2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. PMC. Retrieved from [Link]

-

YouTube. (2016, May 9). Amino acids and amide bond formation. Retrieved from [Link]

-

(n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of (A): C-and N-protected tyrosine dipeptide and (B). Retrieved from [Link]

-

ACS Publications. (2010, August 20). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Retrieved from [Link]

-

(n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis, Structure and Reactions of the Most Twisted Amide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. biotage.com [biotage.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bachem.com [bachem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. peptide.com [peptide.com]

- 10. reddit.com [reddit.com]

- 11. jpt.com [jpt.com]

- 12. bachem.com [bachem.com]

Technical Support Center: d-Tyrosinamide Analysis

Topic: Troubleshooting HPLC Peak Tailing for d-Tyrosinamide

Executive Summary: The Molecule & The Problem

This compound is a basic amino acid derivative. Unlike free Tyrosine, the C-terminal carboxylic acid is converted to a neutral amide. This leaves the

-

Chemical Behavior: At typical HPLC pH levels (pH 2.0 – 8.0), the

-amine is protonated ( -

The Tailing Mechanism: The "Shark Fin" tailing you see is almost certainly caused by Secondary Silanol Interactions .[1][2][3] The positively charged amine on your this compound is undergoing cation exchange with ionized silanol groups (

) on the silica support of your column.

This guide provides a tiered troubleshooting protocol to neutralize these interactions and restore Gaussian peak symmetry.

Tier 1: Mobile Phase Optimization (The "Chemistry" Fix)

Most tailing issues with basic amines like this compound can be resolved by adjusting the mobile phase chemistry to suppress silanol activity.

Q: I am using 0.1% Formic Acid. Why is my peak still tailing?

A: Formic acid is often too weak to fully suppress silanol interactions for difficult amines. While Formic Acid lowers the pH (~2.7), it does not provide Ion Pairing .

-

The Fix: Switch to Trifluoroacetic Acid (TFA) at 0.05% or 0.1%.

-

The Science: TFA serves two roles:

-

pH Control: Lowers pH < 2.0, ensuring surface silanols are protonated (neutral

). -

Ion Pairing: The Trifluoroacetate anion (

) forms a neutral ion pair with the protonated this compound amine. This neutral complex interacts purely hydrophobically with the C18 phase, eliminating the "drag" caused by silanol attraction.

-

Q: I cannot use TFA because I am running LC-MS (Signal Suppression). What now?

A: You must use a "Chaotropic" salt or a higher ionic strength buffer to mask the silanols.

-

The Fix: Add Ammonium Formate (10–20 mM) to your mobile phase, adjusted to pH 3.0 with Formic Acid.

-

The Science: The high concentration of Ammonium ions (

) floods the column surface, effectively competing with your this compound for the active silanol sites. This "swamps out" the secondary interaction.

Comparison of Mobile Phase Modifiers

| Modifier | Mechanism | Peak Shape Impact | MS Compatibility | Recommendation |

| Formic Acid | pH lowering only | Moderate Tailing | High | Start here , but switch if tailing persists. |

| TFA | pH lowering + Ion Pairing | Excellent Symmetry | Low (Signal Suppression) | Best for UV/PDA analysis. |

| Ammonium Formate | pH + Cation Competition | Good Symmetry | High | Best for LC-MS optimization. |

| Triethylamine (TEA) | Silanol Blocker | Good Symmetry | Low | Legacy method. Avoid unless necessary. |

Tier 2: Stationary Phase Selection (The "Hardware" Fix)

If chemistry adjustments fail, your column technology may be insufficient for basic analytes.

Q: I am using a standard C18 column. Is this appropriate?

A: Not all C18 columns are equal.[4] "Standard" silica often has high metal content and acidic silanols.

-

The Fix: Switch to a Charged Surface Hybrid (CSH) or a Highly End-Capped column.

-

Specific Recommendations:

-

Hybrid Particles: Waters XBridge/BEH or similar. These have ethylene bridges in the silica matrix, allowing high pH stability and reducing silanol acidity.

-

End-Capping: Ensure the column is "Base Deactivated." This means the manufacturer has chemically bonded a small group (like trimethylsilane) to the free silanols to cover them up.

-

Q: Can I run this at High pH?

A: Yes, and this is often the "Magic Bullet" for Tyrosinamide.

-

The Strategy: Use a Hybrid column (stable up to pH 12) and run with 0.1% Ammonium Hydroxide (pH ~10.5) .

-

The Science: At pH 10.5, the

-amine of this compound (pKa ~8-9) is neutral (deprotonated). A neutral molecule cannot interact with silanols via cation exchange. Peak shape usually becomes perfectly sharp.

Tier 3: Advanced Troubleshooting (System & Sample)

Q: My peak looks like a "Chair" (Fronting + Tailing). Is this the column?

A: This is likely Solvent Mismatch or Volume Overload , not the column chemistry.

-

The Scenario: You dissolved this compound in 100% DMSO or Methanol to get it into solution, but your mobile phase is 95% Water.

-

The Mechanism: When the strong solvent plug hits the column, the analyte travels faster than the mobile phase, spreading out before it focuses at the head of the column.

-

The Fix:

-

Dissolve the sample in the Starting Mobile Phase (e.g., 95% Water / 5% MeCN).

-

If solubility is poor, use <20% DMSO and reduce injection volume to <5 µL.

-

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for solving peak tailing based on your detection method (UV vs. MS).

Caption: Decision tree for isolating the root cause of peak tailing based on detection constraints and column hardware.

Experimental Protocol: The "Golden Standard" Method

If you are starting from scratch or validating a new method, use this baseline protocol which is optimized for basic amides.

Reagents

-

Water: HPLC Grade (18.2 MΩ).

-

Acetonitrile (MeCN): HPLC Grade.

-

Modifier: Trifluoroacetic Acid (TFA) ampoules (freshly opened).

Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | Provides hydrophobic retention while shielding silanols. |

| Mobile Phase A | Water + 0.1% TFA | Low pH (2.0) + Ion Pairing agent. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of MPA to prevent baseline drift. |

| Flow Rate | 1.0 mL/min | Standard linear velocity. |

| Gradient | 5% B to 60% B over 15 min | This compound is moderately polar; this range covers elution. |

| Temperature | 40°C | Reduces mobile phase viscosity and improves mass transfer (sharper peaks). |

| Injection | 5 µL | Low volume prevents solvent effects. |

References

-

McCalley, D. V. (2004).[5] "Effect of buffer on peak shape of peptides and amines in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

-

Waters Corporation. (2025). "Why does the peak tail for my basic analyte when using formic acid but not TFA?" Waters Knowledge Base.

-

Chromatography Online (LCGC). (2019). "HPLC Diagnostic Skills II – Tailing Peaks." The LCGC Blog.

-

Restek Corporation. (2023). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides.

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. pharmagrowthhub.com [pharmagrowthhub.com]

- 3. Restek - Videoartikel [de.restek.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Stability Paradox of d-Tyrosinamide

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Degradation of d-Tyrosinamide in Solution

This compound is a critical reagent often utilized for its resistance to enzymatic cleavage compared to its L-isomer. However, while the D-configuration protects it from biological degradation (proteases), it remains chemically vulnerable. In aqueous solution, it faces two primary enemies: hydrolytic deamidation and phenolic oxidation .

This guide addresses the specific physicochemical challenges of maintaining this compound integrity. It is designed to move beyond generic "store at -20°C" advice and provide a mechanistic understanding of why degradation occurs and how to actively prevent it during your experimental workflows.

Part 1: Troubleshooting & FAQs

Q1: My this compound solution has turned a faint yellow over time. Is it still usable?

Status: High Risk. Mechanism: The yellowing indicates oxidative modification of the phenolic ring. Under aerobic conditions, especially at pH > 7.5 or in the presence of trace metal ions (Fe²⁺, Cu²⁺), the tyrosine moiety can oxidize to form dopa-quinone derivatives or cross-link into dityrosine. Action: Discard the solution. Oxidation products can act as redox-active impurities, potentially generating false positives in biochemical assays or altering receptor binding affinities. Prevention: Always use degassed buffers and consider adding 0.1 mM EDTA to chelate trace metals that catalyze this reaction.

Q2: I see a white precipitate after thawing my stock solution. Can I vortex it back into solution?

Status: Conditional. Mechanism: This is likely a solubility crash, not degradation. This compound has moderate solubility in water (~10 mg/mL) which decreases significantly at lower temperatures. However, if the pH has drifted, the precipitate could be free d-Tyrosine (the hydrolysis product), which is significantly less soluble than the amide form at neutral pH. Action:

-

Warm the solution to 37°C for 5 minutes.

-

If it redissolves completely, it is safe to use.

-

If a precipitate remains, hydrolysis has occurred . The insoluble particulates are likely d-Tyrosine zwitterions. Discard the solution.

Q3: Why does the pH of my unbuffered this compound solution drop over time?

Mechanism: This is a hallmark of hydrolysis . The amide bond (

Part 2: Visualizing Degradation Pathways

Understanding the chemical fate of your molecule is the first step in stabilization. The diagram below details the two competing degradation pathways you must mitigate.

Figure 1: Chemical degradation pathways of this compound. The primary risks are hydrolytic deamidation (leading to precipitation) and oxidative coupling (leading to discoloration).

Part 3: Master Protocol – Preparation of Stable Stock Solutions

This protocol is designed to maximize shelf-life by addressing solubility, pH stability, and oxidation simultaneously.

Reagents Required:

-

This compound (Solid)[1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

-

Diluent: PBS (Phosphate Buffered Saline), pH 7.2, degassed

-

Stabilizer: 0.5 M EDTA solution (pH 8.0)

Step-by-Step Methodology:

-

Primary Solubilization (The "Non-Aqueous" Trick):

-

Do not dissolve directly in water. Hydrolysis rates are highest during the initial dissolution phase if local pH varies.

-

Dissolve this compound in anhydrous DMSO to a concentration of 50–100 mg/mL .

-

Why? Amides are kinetically stable in DMSO. This creates a "master stock" that is resistant to hydrolysis and microbial growth.

-

-

Aliquoting & Storage (Master Stock):

-

Aliquot the DMSO stock into amber glass vials (to block UV light).

-

Flush the headspace with Nitrogen or Argon gas before capping to displace oxygen.

-

Store at -20°C (1 month) or -80°C (6 months).

-

-

Preparation of Working Solution (Aqueous):

-

Thaw the DMSO aliquot at room temperature.

-

Dilute slowly into degassed PBS (pH 7.2) to the desired final concentration.

-

Crucial Step: Add EDTA to a final concentration of 0.1 mM . This chelates trace iron/copper ions that catalyze phenolic oxidation.

-

-

Filtration:

-

Filter sterilize using a 0.22 µm PVDF or PES membrane . Avoid Nylon membranes, which can bind tyrosine derivatives.

-

Part 4: Data Reference & Stability Metrics

Use the table below to determine the operational limits of your solution.

| Parameter | Optimal Condition | Risk Zone | Consequence of Failure |

| Solvent | DMSO (Stock), PBS (Working) | Unbuffered Water | pH drift, rapid hydrolysis |

| pH | 6.5 – 7.5 | < 5.0 or > 9.0 | Accelerated deamidation (Hydrolysis) |

| Temperature | -80°C (Storage), 4°C (Use) | > 25°C | Exponential increase in degradation rate |

| Light | Dark (Amber vials) | Direct UV / Fluorescent | Photo-oxidation (Yellowing) |

| Additives | 0.1 mM EDTA | Fe²⁺ / Cu²⁺ ions | Fenton chemistry (Radical generation) |

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose issues with your this compound reagents during experiments.

Figure 2: Diagnostic workflow for evaluating reagent integrity.

References

-

Hydrolysis Mechanisms of Amides

- Mechanism of Amide Hydrolysis in Acidic and Basic Solutions.

- Source: Royal Society of Chemistry.

-

Tyrosine Oxidation & Stability

- Tyrosine oxidation products: analysis and biological relevance.

- Source: PubMed (NIH).

-

Solubility & Storage Data

- L-Tyrosinamide Solubility and Storage Guidelines (Applicable to D-isomer).

- Source: MedChemExpress.

-

Peptide/Amide Stability in Solution

- Stability Considerations for Biopharmaceuticals: Protein and Peptide Degradation P

- Source: BioProcess Intern

Sources

Technical Support Center: d-Tyrosinamide Experimental Guide

Status: Active Topic: Troubleshooting Experimental Artifacts (Purity, Stability, and Interference) Audience: Senior Scientists, Medicinal Chemists, Assay Development Leads

Introduction: The "Silent" Variables